molecular formula C10H8BrFO B6229476 1-(2-bromo-5-fluorophenyl)but-3-en-1-one CAS No. 1394141-12-8

1-(2-bromo-5-fluorophenyl)but-3-en-1-one

Cat. No. B6229476
CAS RN: 1394141-12-8
M. Wt: 243.1
InChI Key:
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Description

1-(2-Bromo-5-fluorophenyl)but-3-en-1-one, also known as 2-Bromo-5-fluorophenylbut-1-en-1-one, is an organic compound with a molecular formula of C9H6BrFO. It is a white crystalline solid that is soluble in ethanol and other organic solvents. It is used in a variety of scientific applications, including synthesis of novel compounds, drug discovery and development, and biochemical and physiological studies.

Scientific Research Applications

1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one has a variety of scientific applications. It is used in the synthesis of novel compounds, such as heterocyclic compounds, which have potential applications in drug discovery and development. It is also used in biochemical and physiological studies, as it has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one is believed to act as an inhibitor of COX-2 through competitive inhibition. This means that it binds to the active site of the enzyme, preventing the binding of the substrate and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one has been found to be an effective inhibitor of COX-2, which is an enzyme involved in the biosynthesis of prostaglandins. Prostaglandins are important mediators of inflammation, and thus the inhibition of COX-2 by 1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one could potentially have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a high purity, which makes it suitable for use in biochemical and physiological studies. However, it is important to note that 1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one is a highly reactive compound and should be handled with caution.

Future Directions

1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one could potentially be used for a variety of future applications. For example, it could be used in the synthesis of novel compounds with potential therapeutic applications. It could also be used to further investigate the mechanism of action of COX-2, which could lead to the development of more effective inhibitors of the enzyme. Additionally, it could be used in biochemical and physiological studies to further investigate the effects of COX-2 inhibition.

Synthesis Methods

1-(1-(2-bromo-5-fluorophenyl)but-3-en-1-oneuorophenyl)but-3-en-1-one can be synthesized by a variety of methods. One method involves the reaction of 2-bromo-5-fluorobenzaldehyde with 1-butyn-3-ol in the presence of a base catalyst, such as potassium carbonate. This reaction is carried out at a temperature of 80°C for a period of 2-4 hours. The product is then purified by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromo-5-fluorophenyl)but-3-en-1-one involves the bromination of 2-fluorophenylacetic acid, followed by the conversion of the resulting acid to an acid chloride. The acid chloride is then reacted with 3-buten-2-one to yield the final product.", "Starting Materials": [ "2-fluorophenylacetic acid", "phosphorus tribromide", "thionyl chloride", "3-buten-2-one", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Bromination of 2-fluorophenylacetic acid with phosphorus tribromide in diethyl ether to yield 2-bromo-2-fluorophenylacetic acid", "Conversion of 2-bromo-2-fluorophenylacetic acid to the acid chloride using thionyl chloride", "Reaction of the acid chloride with 3-buten-2-one in the presence of sodium bicarbonate to yield 1-(2-bromo-5-fluorophenyl)but-3-en-1-one", "Purification of the product using magnesium sulfate" ] }

CAS RN

1394141-12-8

Product Name

1-(2-bromo-5-fluorophenyl)but-3-en-1-one

Molecular Formula

C10H8BrFO

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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